An In-depth Technical Guide to 11-Amino-1-undecanethiol Hydrochloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 11-Amino-1-undecanethiol Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Amino-1-undecanethiol (B1244797) hydrochloride (AUT) is a bifunctional organic molecule that has garnered significant interest in the scientific community, particularly in the fields of nanotechnology, materials science, and drug delivery. Its unique structure, featuring a terminal thiol (-SH) group and a terminal primary amine (-NH2) group separated by an eleven-carbon alkyl chain, allows it to form stable self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.[1] The thiol group provides a strong anchoring point to the gold substrate, while the amine group offers a versatile site for the covalent attachment of a wide array of molecules, including therapeutic agents, proteins, and DNA. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 11-Amino-1-undecanethiol hydrochloride, with a focus on its utility in drug development.
Chemical and Physical Properties
11-Amino-1-undecanethiol hydrochloride is a white to off-white crystalline powder.[2][3] It is stable under recommended storage conditions, though it is sensitive to moisture and should be stored under an inert atmosphere.[4]
Table 1: General and Physical Properties of 11-Amino-1-undecanethiol Hydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₂₆ClNS | [5] |
| Molecular Weight | 239.85 g/mol | [5] |
| CAS Number | 143339-58-6 | [5] |
| Appearance | White or off-white powder/crystalline powder | [2] |
| Melting Point | 120-170 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Solubility of 11-Amino-1-undecanethiol Hydrochloride
| Solvent | Solubility | Reference(s) |
| N,N-Dimethylformamide (DMF) | Very soluble | [2] |
| Methanol | Soluble | [2] |
| Glacial Acetic Acid | Sparingly soluble | [2] |
| Chloroform | Very slightly soluble | [2] |
| Water | Practically insoluble | [2] |
| Ethanol (B145695) | Soluble (for SAM formation) | [6] |
Data Presentation: Spectral Analysis
The structural elucidation of 11-Amino-1-undecanethiol hydrochloride and its derivatives is typically achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A proton NMR spectrum of 11-Amino-1-undecanethiol hydrochloride would exhibit characteristic signals corresponding to the different types of protons in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for 11-Amino-1-undecanethiol Hydrochloride
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| SH | ~1.3-1.6 | t | 1H | The thiol proton signal is often broad and its chemical shift can be variable. |
| CH₂-S | ~2.5 | q | 2H | Protons on the carbon adjacent to the sulfur atom. |
| NH₃⁺ | ~3.0 | t | 3H | Protons of the ammonium (B1175870) group, often seen as a broad triplet due to coupling with the adjacent methylene (B1212753) group. |
| CH₂-N | ~2.7 | m | 2H | Protons on the carbon adjacent to the nitrogen atom. |
| (CH₂)₈ | ~1.2-1.6 | m | 16H | The overlapping signals of the methylene groups in the alkyl chain. |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and concentration.[2][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for 11-Amino-1-undecanethiol Hydrochloride
| Carbon | Chemical Shift (δ, ppm) |
| CH₂-S | ~24-28 |
| CH₂-N | ~40-44 |
| (CH₂)₉ | ~25-35 |
Note: These are approximate chemical shift ranges.
FT-IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the key functional groups present in 11-Amino-1-undecanethiol hydrochloride.
Table 5: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (NH₃⁺) | 3200-2800 | Strong, Broad | Characteristic broad absorption of a primary amine salt.[8] |
| C-H stretch (alkyl) | 2920-2850 | Strong | Asymmetric and symmetric stretching of methylene groups. |
| N-H bend (NH₃⁺) | 1625-1560 and 1550-1500 | Medium | Asymmetric and symmetric bending vibrations.[8] |
| S-H stretch | ~2550 | Weak | Often a weak and sometimes broad signal.[9][10] |
| C-N stretch | 1250-1020 | Medium-Weak | For aliphatic amines.[4] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 11-Amino-1-undecanethiol, the molecular ion peak (M⁺) would be observed at m/z 203.17 (for the free amine). The hydrochloride salt would likely not show the parent molecular ion but rather the ion of the free amine.
Table 6: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Notes |
| 203 | [C₁₁H₂₅NS]⁺ | Molecular ion of the free amine. |
| 170 | [M - SH]⁺ | Loss of the thiol group. |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for primary amines.[11][12] |
Experimental Protocols
Synthesis of 11-Amino-1-undecanethiol Hydrochloride
This multi-step synthesis starts from the commercially available 11-bromoundecanoic acid.
Step 1: Conversion of 11-Bromoundecanoic Acid to S-(10-Carboxydecyl) ethanethioate
-
Dissolve 11-bromoundecanoic acid in a suitable solvent such as ethanol or DMF.
-
Add an excess of potassium thioacetate (B1230152) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.[1][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Carboxylic Acid to an Alcohol
-
Suspend the S-(10-carboxydecyl) ethanethioate in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Slowly add a reducing agent, such as borane-THF complex (BH₃·THF), at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure to obtain the crude S-(11-hydroxyundecyl) ethanethioate.
Step 3: Conversion of the Alcohol to an Azide (B81097)
-
Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C and add a sulfonylating agent (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine).
-
After stirring for a few hours, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the resulting mesylate in DMF and add sodium azide.
-
Heat the reaction mixture to allow for the substitution reaction to proceed.
-
After cooling, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude S-(11-azidoundecyl) ethanethioate.
Step 4: Reduction of the Azide to an Amine and Hydrolysis of the Thioacetate
-
Dissolve the crude azide in a suitable solvent like THF or ethanol.
-
Add a reducing agent capable of reducing both the azide and hydrolyzing the thioacetate, such as lithium aluminum hydride (LiAlH₄), at 0°C.
-
Carefully stir the reaction mixture as it warms to room temperature.
-
Quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
Step 5: Formation of the Hydrochloride Salt and Purification
-
Dissolve the crude 11-amino-1-undecanethiol in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
Collect the precipitate by filtration and wash with the non-polar solvent.
-
Purify the 11-Amino-1-undecanethiol hydrochloride by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Formation of Self-Assembled Monolayers (SAMs) on a Gold Substrate
-
Substrate Preparation: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of 11-Amino-1-undecanethiol hydrochloride in absolute ethanol. For amine-terminated thiols, it is often beneficial to adjust the pH to approximately 12 by adding a small amount of a base like ammonium hydroxide (B78521) to deprotonate the amine and facilitate a more ordered monolayer formation.
-
Self-Assembly: Immerse the cleaned gold substrate into the thiol solution and leave it undisturbed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After the incubation period, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules. Dry the substrate again under a stream of nitrogen.
Characterization of SAMs
The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques:
-
Cyclic Voltammetry (CV): CV can be used to assess the packing density and defectiveness of the monolayer by measuring the blocking of electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the gold surface. A well-formed SAM will significantly suppress the redox peaks of the probe.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides a more detailed analysis of the SAM's barrier properties by measuring the impedance of the electrode-electrolyte interface. A high charge-transfer resistance (Rct) value indicates a well-packed and insulating monolayer.[6]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM-coated surface, providing information on the uniformity and smoothness of the monolayer.[6]
-
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass-sensing technique that can monitor the formation of the SAM in real-time by measuring the change in the resonant frequency of a quartz crystal as the thiol molecules adsorb onto its gold-coated surface.[6]
Applications in Drug Delivery and Signaling Pathways
The primary amine group of 11-Amino-1-undecanethiol hydrochloride on a gold nanoparticle surface serves as a versatile handle for the attachment of various therapeutic molecules. This functionalization allows for the targeted delivery of drugs to specific cells or tissues, enhancing their therapeutic efficacy while minimizing systemic toxicity.[13]
One of the key areas where this technology is being explored is in cancer therapy, where functionalized gold nanoparticles can be used to target specific signaling pathways that are dysregulated in cancer cells. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is often overactive in many types of cancer, leading to uncontrolled cell proliferation and survival.[9][14]
The following diagram illustrates a simplified workflow for the application of drug-functionalized gold nanoparticles in targeting the EGFR signaling pathway.
References
- 1. ias.ac.in [ias.ac.in]
- 2. EGF-coated gold nanoparticles provide an efficient nano-scale delivery system for the molecular radiotherapy of EGFR-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. imreblank.ch [imreblank.ch]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. vascularcell.com [vascularcell.com]
- 9. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle mediated targeting of VEGFR and cancer stem cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. jove.com [jove.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Gold Nanoparticles Enhance EGFR Inhibition and Irradiation Effects in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
